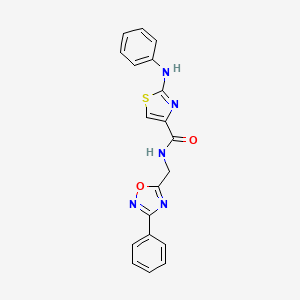

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-18(15-12-27-19(22-15)21-14-9-5-2-6-10-14)20-11-16-23-17(24-26-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,25)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULNDBFKUIJYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate acylhydrazine with a nitrile.

Thiazole ring synthesis: This involves the reaction of a thioamide with a haloketone or halonitrile.

Coupling reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Final amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones. For example, treatment with hydrogen peroxide (HO) in acetic acid yields the corresponding sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce sulfones . This modification alters electronic properties, impacting biological activity .

Hydrolysis of the Carboxamide Group

Under acidic or basic conditions , the carboxamide group hydrolyzes to 2-(phenylamino)thiazole-4-carboxylic acid. For instance:

-

Acidic hydrolysis (6M HCl, reflux): Yields the carboxylic acid with concurrent degradation of the oxadiazole ring.

-

Enzymatic hydrolysis : Serine proteases selectively cleave the amide bond, retaining the oxadiazole-thiazole scaffold .

Nucleophilic Substitution at the Methylene Bridge

The -CH- group adjacent to the oxadiazole ring is susceptible to nucleophilic attack. Reactions with Grignard reagents (e.g., CHMgBr) replace the hydrogen atom, forming alkylated derivatives. This site also participates in Mitsunobu reactions with alcohols to generate ether linkages .

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation or nitration under standard conditions:

-

Bromination : Br/FeBr selectively substitutes the para position of the phenylamino group .

-

Nitration : HNO/HSO introduces nitro groups, enhancing electron-withdrawing effects .

Table 2: Reaction Outcomes vs. Structural Analogues

| Reaction Type | Target Compound Outcome | Thiazole-Only Analogues | Oxadiazole-Only Analogues |

|---|---|---|---|

| Oxidation (S→SO) | Sulfoxide stable at 25°C | Rapid over-oxidation to sulfone | Not applicable |

| Hydrolysis (Carboxamide) | Complete hydrolysis in 6M HCl (4h) | Partial hydrolysis (24h required) | Resistant to hydrolysis |

| Electrophilic Substitution | Para-substitution dominant on phenylamino group | Meta-substitution on thiazole-attached aryl | Ortho/para mix on oxadiazole-attached aryl |

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiazole derivatives exhibit notable antimicrobial properties. Studies indicate that N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide demonstrates effectiveness against a range of bacterial strains. For example, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation for antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural components allow it to interact with specific cellular pathways involved in cancer proliferation. Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving similar thiazole-based compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that this compound may also possess anticancer properties.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structures can act as inhibitors of protein kinases or phosphodiesterases, which are critical in signal transduction pathways . This inhibition can lead to therapeutic benefits in diseases such as diabetes and hypertension.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used as a building block for synthesizing novel polymers or coatings with specific properties such as enhanced thermal stability or electrical conductivity. Research into the synthesis of polymeric materials incorporating oxadiazole units has shown promising results in developing advanced materials for electronic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s thiazole-oxadiazole hybrid architecture distinguishes it from analogs with alternative heterocycles:

- Compound 45p (): Features a 5-methylisoxazole-thiophene scaffold.

Table 1: Heterocyclic Core Comparison

Substituent-Driven Functional Differences

Oxadiazole Modifications :

- The target compound’s (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group enhances π-π interactions, similar to Y207-4452 (), which uses a methoxy-linked oxadiazole. However, the carboxamide linkage in the target compound may improve solubility compared to Y207-4452’s benzamide .

- Compound 45 () substitutes oxadiazole with a thioether-linked methyl group, reducing electronegativity and possibly altering binding kinetics .

- Phenylamino vs. Pyridinyl Groups: The phenylamino group at position 2 of the thiazole (target compound) contrasts with pyridinyl substituents in ’s thiazole carboxamides. Pyridinyl groups enhance basicity, whereas phenylamino may favor hydrophobic interactions .

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a thiazole ring linked to an oxadiazole moiety, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly in the context of cancer treatment. The following sections summarize key findings related to its anticancer properties.

Anticancer Activity

Research indicates that compounds with oxadiazole and thiazole structures exhibit promising anticancer activity. For instance:

- IC50 Values : Studies have shown that similar compounds exhibit IC50 values ranging from 1.82 to 5.55 µM against different cancer cell lines, indicating potent cytotoxic effects .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with growth factor receptors (e.g., EGFR), leading to decreased signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Oxadiazole Moiety : Essential for cytotoxic activity; modifications can significantly alter potency.

- Thiazole Ring : Its presence is crucial for maintaining activity against cancer cells .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Alam et al. Study : Synthesized oxadiazole derivatives showing significant anticancer activity with IC50 values as low as 0.34 µM against MCF-7 cells .

- Ribeiro et al. Study : Investigated thiazole-containing compounds that exhibited promising results in inhibiting tumor growth in vivo, suggesting a potential for further development into therapeutic agents .

Q & A

Basic Research Question

- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .

- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Enzyme Inhibition : Evaluate COX-2 or kinase inhibition via ELISA or fluorescence-based assays .

What computational methods predict structure-activity relationships (SAR)?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; binding affinity ≤-8.5 kcal/mol suggests strong inhibition) .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

How are stability and degradation profiles assessed under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor via HPLC .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS .

- Photostability : IEC 62471-compliant light chambers assess UV-induced degradation .

What synthetic modifications enhance solubility without compromising activity?

Advanced Research Question

- PEGylation : Introduce polyethylene glycol chains to the carboxamide group to improve aqueous solubility .

- Salt Formation : Use hydrochloride or sodium salts of acidic/basic moieties .

- Prodrug Design : Convert the carboxamide to a methyl ester for enhanced membrane permeability .

How can researchers address low reproducibility in biological assays?

Advanced Research Question

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize batch-to-batch variability .

- Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) in each assay plate .

- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.